Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 2-(4-Bromophenyl)-1-morpholinoethanone
Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 2-(4-Bromophenyl)-1-morpholinoethanone
Executive Summary
This technical guide provides a comprehensive structural analysis of 2-(4-Bromophenyl)-1-morpholinoethanone (CAS: 349428-85-9), a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and antimicrobial compounds.
Accurate characterization of this scaffold is essential due to the specific magnetic environments created by the para-substituted bromine atom and the restricted rotation of the morpholine amide bond. This guide details the expected 1H and 13C NMR spectral signatures, experimental protocols for sample preparation, and a logic-based workflow for structural validation.
Chemical Context & Synthesis[1][2][3][4][5]
Understanding the synthetic origin of the compound is necessary for interpreting spectral impurities. The compound is typically synthesized via the amidation of 4-bromophenylacetic acid .
-
Chemical Formula: C
H BrNO -
Molecular Weight: 284.15 g/mol [1]
-
Key Structural Features:
-
Morpholine Amide: Exhibits restricted rotation around the C–N bond, often leading to magnetic non-equivalence of the morpholine ring protons.
-
4-Bromophenyl Moiety: Creates a distinct AA'BB' aromatic coupling pattern.
-
Synthesis Pathway & Impurity Logic
Common impurities include unreacted 4-bromophenylacetic acid (detectable by a downfield shift in the benzylic CH
Figure 1: Synthetic pathway highlighting the origin of the target scaffold.[2]
Experimental Methodology
To ensure reproducibility and trustworthiness of the spectral data, the following protocol must be adhered to.
Sample Preparation
-
Solvent: Deuterated Chloroform (CDCl
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard. -
Concentration: 10–15 mg of sample dissolved in 0.6 mL of solvent.
-
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).
-
Filtration: Filter solution through a glass wool plug if particulate matter is visible to prevent magnetic field inhomogeneity.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1):
1.0 second (ensure full relaxation of aromatic protons). -
Number of Scans (NS): 16 (1H) / 1024 (13C) minimum for adequate S/N ratio.
1H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by three distinct regions: the aromatic zone (AA'BB' system), the benzylic singlet, and the morpholine ring signals.
Reference Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.44 – 7.48 | Doublet (d) | 2H | Ar-H (ortho to Br) | Deshielded by the inductive effect of Bromine. Part of AA'BB' system ( |
| 7.12 – 7.16 | Doublet (d) | 2H | Ar-H (meta to Br) | Shielded relative to the Br-adjacent protons. Correlates to the benzyl group. |
| 3.68 | Singlet (s) | 2H | Benzylic CH | Isolated methylene bridge between the aromatic ring and the carbonyl. |
| 3.58 – 3.65 | Multiplet (m) | 4H | Morpholine O-CH | Oxygen is electronegative, shifting these protons downfield. |
| 3.40 – 3.50 | Multiplet (m) | 4H | Morpholine N-CH | Often appears as two distinct broadened signals due to restricted amide bond rotation. |
Technical Note on Amide Rotation
The amide bond (
13C NMR Spectral Analysis
The Carbon-13 spectrum provides definitive confirmation of the carbon skeleton, particularly distinguishing the carbonyl and the ipso-carbons of the aromatic ring.
Reference Solvent: CDCl
| Chemical Shift ( | Carbon Type | Assignment | Structural Logic |
| 169.2 | Quaternary (C=O) | Amide Carbonyl | Characteristic amide shift (lower than ketone/aldehyde). |
| 133.5 | Quaternary (C) | Ar-C (Ipso to CH | Point of attachment for the acetyl chain. |
| 131.8 | Methine (CH) | Ar-C (Ortho to Br) | High intensity signal; correlates to 7.45 ppm proton. |
| 130.8 | Methine (CH) | Ar-C (Meta to Br) | High intensity signal; correlates to 7.14 ppm proton. |
| 121.2 | Quaternary (C) | Ar-C (C-Br) | Upfield shift due to the "Heavy Atom Effect" of Bromine. |
| 66.6 | Methylene (CH | Morpholine O-CH | Deshielded by adjacent oxygen. |
| 46.1 / 42.4 | Methylene (CH | Morpholine N-CH | Distinct signals. The restricted rotation makes the syn- and anti- N-carbons chemically distinct. |
| 40.2 | Methylene (CH | Benzylic CH | Bridge carbon. |
Structural Validation Workflow
The following logic gate diagram illustrates the decision-making process for confirming the structure based on the data above.
Figure 2: Step-by-step logic gate for validating the compound's identity using NMR data.
References
-
Precursor Characterization (Acid): Sigma-Aldrich. 4-Bromophenylacetic acid Product Analysis. Accessed October 2023.
-
Morpholine Amide Synthesis: ChemicalBook. Synthesis and Spectral Data of Morpholine Derivatives.
- General NMR Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.
-
Compound Registry: PubChem.[3][4] Compound Summary for CID 24848363 (Precursor).
-
Analog Spectral Data: National Institute of Standards and Technology (NIST). 1-(4-Bromophenyl)ethanone Data (Used for aromatic region calibration).
